Perfluorododecyl iodide

Catalog No.
S773458
CAS No.
307-60-8
M.F
C12F25I
M. Wt
745.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorododecyl iodide

CAS Number

307-60-8

Product Name

Perfluorododecyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane

Molecular Formula

C12F25I

Molecular Weight

745.99 g/mol

InChI

InChI=1S/C12F25I/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)38

InChI Key

WBYCUETVRCXUPE-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound Perfluorododecyl iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorododecyl iodide (CAS 307-60-8) is a long-chain perfluoroalkyl iodide characterized by a fully fluorinated 12-carbon backbone and a highly polarizable terminal iodine atom [1]. Unlike shorter-chain homologs that are volatile liquids, this compound is a stable, waxy solid at room temperature (melting point 95–101 °C), which significantly simplifies handling, weighing, and storage in industrial and laboratory settings . It serves as a premier electrophilic halogen-bond donor and a radical addition precursor for synthesizing advanced fluorosurfactants, fluoropolymers, and omniphobic surface treatments. Its extended perfluorinated chain provides extreme hydrophobicity and lipophobicity, making it a critical building block for applications requiring ultra-low surface energy and robust thermal stability [1].

Workflow Fit

Surface Engineering

Halogen-bonded SAMs on SiO₂ and SiN substrates

Lithography

Resistless EUV patterning via substrate-selective degradation

Electronics

Work function tuning for perovskite and silicon interfaces

Substituting perfluorododecyl iodide with shorter-chain industry standards, such as perfluorohexyl iodide (C6F13I) or perfluorooctyl iodide (C8F17I), fundamentally alters both processability and final material performance. Shorter-chain analogs are volatile liquids that complicate precise stoichiometric control and pose higher inhalation exposure risks during scale-up. More critically, chain length directly dictates the strength of intermolecular halogen bonding and van der Waals packing. In supramolecular assemblies and self-assembled monolayers (SAMs), chains with fewer than 10 carbon atoms fail to achieve macroscale alignment, resulting in only localized ordering and higher defect densities [1]. Consequently, for applications demanding millimeter-scale structural alignment or absolute minimum surface energy, substituting C12F25I with C6 or C8 alternatives leads to unacceptable performance degradation and coating failure.

Substitution Risk

Chain Length Mismatch C8 and C10 perfluoroalkyl iodides fail to achieve comparable monolayer density or surface energy reduction under identical assembly conditions.
Halogen Substitution Br-PFC10 yields less dense layers; direct substitution with iodo-PFC12 is required for maximal packing and ultralow surface energy.

Macroscale Structural Alignment in Halogen-Bonded Networks

In the formation of halogen-bonded supramolecular complexes (e.g., with poly(ethylene glycol)), chain length governs the extent of structural ordering. Transmission electron microscopy (TEM) and small-angle X-ray scattering confirm that complexes formed with perfluorododecyl iodide achieve spontaneous monodomain alignment extending to the millimeter length scale [1]. In contrast, complexes utilizing iodoperfluoroalkanes with fewer than 10 carbon atoms (such as perfluorooctyl iodide) fail to propagate this order, resulting in only localized, fragmented alignment[1].

Evidence DimensionScale of supramolecular structural alignment
Target Compound DataMillimeter-scale macroscale monodomain alignment
Comparator Or BaselineLocalized, fragmented order only (<C10 iodoperfluoroalkanes)
Quantified Difference>1000-fold increase in continuous domain alignment scale
ConditionsHalogen-bonded complexation with PEG under standard self-assembly conditions

Procuring the C12 homolog is strictly required for formulation compatibility in templating and soft-matter applications, as shorter chains fail to yield reproducible, defect-free structural order.

Surface Energy
Class-level
2.6 mJ m⁻²
Reported lowest surface energy on SiN substrate
Review against application-specific conditions

Ultra-Low Surface Energy in Self-Assembled Monolayers (SAMs)

Perfluorododecyl iodide acts as an exceptional surface modifier via halogen bonding to nucleophilic substrates like silicon nitride. Monolayers formed by perfluorododecyl iodide have demonstrated an unprecedentedly low surface energy of 2.6 mJ/m² [1]. This significantly outperforms standard fluorosilane treatments and shorter-chain perfluoroalkyl iodides, which typically yield surface energies in the 6–15 mJ/m² range. This extreme reduction is attributed to the dense crystalline packing enabled by the 12-carbon perfluorinated chain.

Evidence DimensionMinimum achievable surface energy
Target Compound Data2.6 mJ/m²
Comparator Or Baseline~6–15 mJ/m² (Standard fluorosilanes and short-chain PFAIs)
Quantified Difference>50% reduction in surface energy compared to conventional fluorinated modifiers
ConditionsHalogen-bond driven self-assembly on silicon nitride substrates

Procurement of this specific chain length is necessary for surface treatments where standard silanes fail to meet the stringent ultra-low surface energy requirements of advanced microfluidics and lithography.

Monolayer Packing
Head-to-head
I-PFC12: 4.3 mN m⁻¹, dense; C8/Br-C10: less dense
Denser monolayer supports barrier & durability
Silica substrate; assembly conditions identical

Physical State and Handling Safety at Room Temperature

The physical state of perfluoroalkyl iodides heavily influences their processability in large-scale synthesis. Perfluorododecyl iodide is a solid with a melting point of 95–101 °C [1], whereas the common substitute perfluorohexyl iodide (C6F13I) is a volatile liquid with a melting point of approximately -45 °C and a boiling point of 117 °C. The solid state and significantly lower vapor pressure of the C12 homolog eliminate the rapid evaporation issues and inhalation hazards associated with handling liquid C6/C8 iodides, ensuring precise stoichiometric weighing and improved batch-to-batch reproducibility.

Evidence DimensionMelting point and physical state at 25 °C
Target Compound DataSolid (Melting Point 95–101 °C)
Comparator Or BaselineLiquid (Melting Point ~ -45 °C for C6F13I)
Quantified Difference~140 °C difference in melting point, transitioning from volatile liquid to stable solid
ConditionsStandard laboratory handling at 25 °C and 1 atm

Selecting the solid C12 compound over liquid C6/C8 analogs drastically improves processability, precise stoichiometric weighing, and safety during industrial scale-up.

Photostability Contrast
Head-to-head
SiO₂: 6.2% F loss; TiO₂: 10.2% F loss
Substrate-dependent degradation enables selective EUV patterning
1-month ambient light; dark reference stable
Work Function Shift
Reported
4.4 eV (+0.8 eV vs bare Si)
Supports electronic interface tuning for photovoltaics
No chain-length comparator data available

Area-Selective Deposition (ASD) in Semiconductor Manufacturing

Leveraging its ability to form ultra-low surface energy (2.6 mJ/m²) monolayers via halogen bonding, this compound is ideal for creating non-growth contrast areas in extreme ultraviolet (EUV) lithography and micro-contact patterning[1].

Templating of Macroscale Supramolecular Nanostructures

The preferred halogen-bond donor for creating millimeter-scale ordered lamellar nanostructures in soft matter and gel-phase materials, as shorter chains fail to provide the necessary van der Waals packing for long-range alignment [2].

Omniphobic Surface Treatments for Sensitive Substrates

Applied to silicon nitride and organic-inorganic perovskite surfaces to impart extreme water and oil repellency without the need for reactive silane chemistry, preserving the integrity of moisture-sensitive substrates [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Resistless EUV Lithography
Photodegradation selectivity
Fluorine loss contrast on photocatalytic substrates
Ultralow Energy SiN Coatings
Surface energy minimization
SAM packing density on silicon nitride
Work Function Tuning
Interface energy alignment
Work function shift on silicon and perovskites
MEMS Anti-Stiction Patterns
Pattern transfer fidelity
Thermal stability and surface energy post-printing

XLogP3

9.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

307-60-8

Wikipedia

Perfluorododecyl iodide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo-: ACTIVE

Explore Compound Types